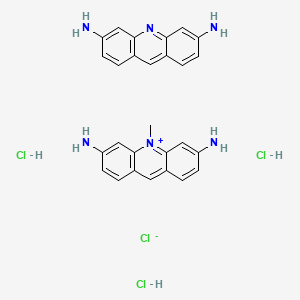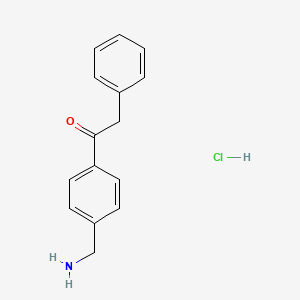
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride
Vue d'ensemble
Description
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride, also known as Modafinil, is a wakefulness-promoting agent that is primarily used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. It is a Schedule IV controlled substance in the United States and is only available by prescription. Modafinil has gained popularity in recent years due to its off-label use as a cognitive enhancer and is often referred to as a "smart drug".
Mécanisme D'action
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It is believed that these neurotransmitters play a role in regulating wakefulness and alertness. 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride also affects the levels of gamma-aminobutyric acid (GABA), which is a neurotransmitter that plays a role in regulating sleep.
Biochemical and Physiological Effects:
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has been shown to increase wakefulness and alertness in both animals and humans. It has also been shown to improve cognitive function, including attention, memory, and learning. 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which are all neurotransmitters that play a role in regulating wakefulness and alertness. 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has also been shown to decrease the levels of GABA, which is a neurotransmitter that plays a role in regulating sleep.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has several advantages as a research tool. It has been extensively studied for its cognitive enhancing effects and has been shown to be safe and well-tolerated in humans. 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has also been shown to have a low potential for abuse and addiction. However, there are also some limitations to using 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride as a research tool. It is a controlled substance and is only available by prescription, which can make it difficult to obtain for research purposes. Additionally, 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride can be expensive, which can limit its use in some research studies.
Orientations Futures
There are several future directions for research on 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride. One area of research is the potential use of 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride in the treatment of depression, schizophrenia, and ADHD. Another area of research is the use of 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride in the military to enhance cognitive performance during long periods of sleep deprivation. Additionally, there is ongoing research to better understand the mechanism of action of 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride and how it affects neurotransmitter levels in the brain. Finally, there is ongoing research to develop new wakefulness-promoting agents that may be more effective and have fewer side effects than 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride.
Applications De Recherche Scientifique
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has been extensively studied for its use as a cognitive enhancer. It has been shown to improve cognitive function, including attention, memory, and learning. It has also been studied for its potential use in the treatment of depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride has also been studied for its use in the military to enhance cognitive performance during long periods of sleep deprivation.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABHQXGOIXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695789 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride | |
CAS RN |
24244-39-1 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



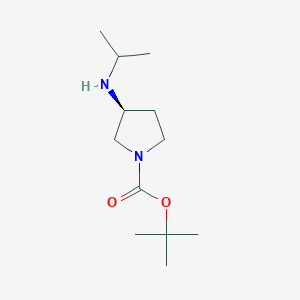
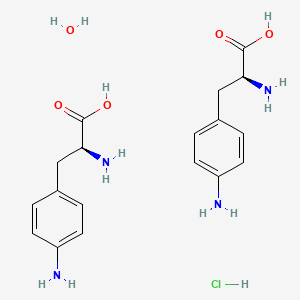

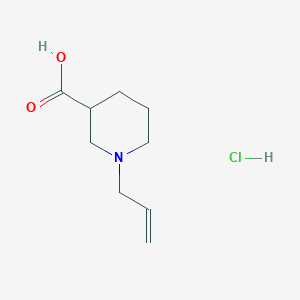
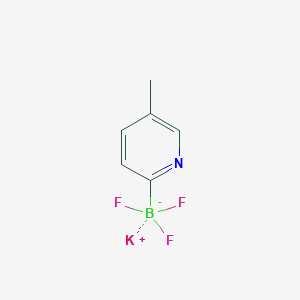
![Benzyl chloro[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1501703.png)

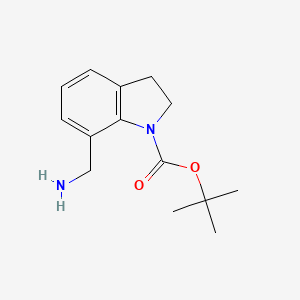
![tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate](/img/structure/B1501708.png)
![tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate](/img/structure/B1501709.png)
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1501710.png)
